molecular formula C6H9ClO2S B1425993 Cyclohex-3-ene-1-sulfonyl chloride CAS No. 854724-91-7

Cyclohex-3-ene-1-sulfonyl chloride

Cat. No. B1425993
M. Wt: 180.65 g/mol
InChI Key: WMXMQKPNGZDMHX-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-sulfonyl chloride is a chemical compound with the IUPAC name 3-cyclohexene-1-sulfonyl chloride . It has a molecular weight of 180.65 .


Molecular Structure Analysis

The InChI code for Cyclohex-3-ene-1-sulfonyl chloride is 1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 . This indicates that the molecule consists of a six-membered carbon ring (cyclohexene) with a sulfonyl chloride group attached to one of the carbons.


Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-sulfonyl chloride has a molecular weight of 180.65 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Visible-Light-Initiated Reactions

  • Regioselective Sulfonylation/Cyclization : Cyclohex-3-ene-1-sulfonyl chloride is used in visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes. This process is eco-friendly and practical, utilizing a blue light-emitting diode (LED) or sunlight, which reduces energy consumption and minimizes side reactions (Meng et al., 2020).

Catalysis and Reaction Media

  • Beckmann Rearrangement : Novel sulfonyl chloride functionalized ionic materials, including cyclohex-3-ene-1-sulfonyl chloride derivatives, are used as dual catalysts and media for Beckmann rearrangement of cyclohexanone oxime, showing satisfactory results under mild conditions (Du et al., 2005).

Synthesis of Organic Compounds

  • Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones : Polymer-supported sulfonyl chloride, a category to which cyclohex-3-ene-1-sulfonyl chloride belongs, is used in the solid-phase synthesis of these compounds, highlighting its utility in creating complex organic structures (Holte et al., 1998).

Copper-Catalyzed Reactions

  • Cascade Cyclization of 1,7-Enynes : Utilizing a copper catalyst, cyclohex-3-ene-1-sulfonyl chloride is involved in cascade cyclization reactions, enabling the assembly of complex organic compounds like benzo[j]phenanthridin-6(5H)-ones (Liu et al., 2014).

Palladium-Catalyzed Reactions

  • Cross-Coupling Reactions : In palladium-catalyzed reactions, derivatives of cyclohex-3-ene-1-sulfonyl chloride are used to create a diverse range of substituted compounds, demonstrating the versatility of this chemical in organic synthesis (Bew & Sweeney, 1997).

Safety And Hazards

The safety data sheet (SDS) for Cyclohex-3-ene-1-sulfonyl chloride was not available in the sources I found . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances: avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

cyclohex-3-ene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMQKPNGZDMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-ene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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